molecular formula C14H13N3O2 B13892682 Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13892682
M. Wt: 255.27 g/mol
InChI Key: VXHYVOHUTFQDOO-UHFFFAOYSA-N
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Description

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization with a suitable electrophile . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactors and photochemical processes to achieve the desired product under mild conditions .

Mechanism of Action

The mechanism of action of Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its cyanocyclopropyl group, which imparts specific reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-13(18)11-8-17-7-10(3-4-12(17)16-11)14(9-15)5-6-14/h3-4,7-8H,2,5-6H2,1H3

InChI Key

VXHYVOHUTFQDOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3(CC3)C#N

Origin of Product

United States

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